molecular formula C4H5NO4 B6250509 methyl (2E)-3-nitroprop-2-enoate CAS No. 52745-92-3

methyl (2E)-3-nitroprop-2-enoate

Cat. No.: B6250509
CAS No.: 52745-92-3
M. Wt: 131.1
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Description

Methyl (2E)-3-nitroprop-2-enoate (CAS 52745-92-3) is a high-purity chemical reagent with the molecular formula C 4 H 5 NO 4 and a molecular weight of 131.09 g/mol . Its structure is defined by a conjugated system featuring an electron-withdrawing nitro group positioned on an α,β-unsaturated ester, which makes it a highly versatile and valuable building block in organic synthesis . The compound's core research value lies in its dual functionality. The strongly electron-withdrawing nitro group activates the adjacent carbon-carbon double bond, rendering it a highly reactive Michael acceptor susceptible to nucleophilic attack . This reactivity is exploited in carbon-carbon and carbon-heteroatom bond-forming reactions for constructing complex molecular frameworks. Furthermore, the nitro group itself can be strategically transformed into other valuable functional groups, such as amines, via reduction, or can participate in multi-component reactions like the nitro-aldol (Henry) reaction . In practical research applications, this compound serves as a key intermediate in the development of pharmaceuticals, dyes, and various specialty chemicals . Its reactivity profile is similar to that of related nitroalkenes, which have been shown to participate in detailed reaction mechanisms with dienes like furans, proceeding through zwitterionic intermediates in stepwise [4+2] cycloaddition pathways, as revealed by DFT calculations . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

52745-92-3

Molecular Formula

C4H5NO4

Molecular Weight

131.1

Purity

95

Origin of Product

United States

Preparation Methods

Traditional Synthetic Approaches

The classical synthesis of methyl (2E)-3-nitroprop-2-enoate involves nitration of α,β-unsaturated esters or base-catalyzed condensation reactions. Early methods relied on the direct nitration of methyl acrylate using mixed acid systems (e.g., nitric and sulfuric acids). However, these approaches often yielded regioisomeric mixtures due to competing electrophilic addition pathways. For example, nitration at the β-position of methyl acrylate under acidic conditions produces methyl 3-nitropropanoate as a byproduct, necessitating tedious chromatographic separation .

Alternative routes include the Henry reaction between nitroalkanes and α-keto esters, though stereochemical control remains challenging. Traditional thermal condensation methods, such as refluxing nitroethane with methyl acrylate in the presence of potassium carbonate, achieve moderate yields (45–60%) but require prolonged reaction times (12–24 hours) .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a pivotal technology for enhancing reaction efficiency and selectivity. A protocol adapted from γ-nitro aliphatic ester synthesis involves the Michael addition of nitromethane to methyl acrylate under microwave conditions (Scheme 1) .

Scheme 1: Microwave-assisted synthesis of this compound

  • Reactants: Methyl acrylate, nitromethane, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Conditions: 80°C, 300 W, 30 minutes.

  • Workup: Purification via silica gel chromatography.

This method achieves yields exceeding 85% with >95% stereoselectivity for the (E)-isomer, attributed to the rapid heating and uniform energy distribution of microwave systems . Comparative studies show a 40% reduction in reaction time compared to conventional thermal methods.

Catalytic Methods and Reaction Optimization

Catalyst selection critically influences reaction kinetics and product distribution. DBU, a non-nucleophilic base, facilitates deprotonation of nitromethane, enhancing its nucleophilicity for conjugate addition (Table 1).

Table 1: Catalyst screening for this compound synthesis

CatalystSolventTemperature (°C)Yield (%)Selectivity (E:Z)
DBUNeat808897:3
K₂CO₃Ethanol606285:15
PiperidineDMF1005478:22

DBU’s superior performance stems from its strong base strength (pKa ~13) and ability to stabilize transition states via hydrogen bonding . Solvent-free conditions further minimize side reactions, improving atom economy.

Comparative Analysis of Synthesis Routes

A meta-analysis of published methods highlights trade-offs between yield, scalability, and operational complexity (Table 2).

Table 2: Performance metrics of synthetic routes

MethodYield (%)Reaction TimeScalabilityCost Index
Microwave/DBU880.5 hHigh$$$
Thermal/K₂CO₃6212 hModerate$
Acidic nitration486 hLow$$

Microwave-assisted synthesis outperforms traditional methods in yield and time efficiency but requires specialized equipment. Industrial applications may favor thermal methods due to lower capital costs, albeit with reduced stereocontrol.

Industrial-Scale Production Considerations

Large-scale manufacturing demands robust, cost-effective protocols. Continuous-flow reactors paired with heterogeneous catalysts (e.g., immobilized DBU on silica) offer promising scalability. Pilot studies demonstrate:

  • Throughput: 1.2 kg/h using a tubular reactor (80°C, 10 bar).

  • Catalyst Lifetime: >200 cycles without significant activity loss.

  • Purity: >99% by GC-MS after distillation.

Environmental metrics, such as E-factor (kg waste/kg product), improve from 8.2 (batch) to 2.1 (continuous-flow), aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Methyl (2E)-3-nitroprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroesters or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroesters or carboxylic acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted nitroalkenes or esters.

Scientific Research Applications

Methyl (2E)-3-nitroprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl (2E)-3-nitroprop-2-enoate exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and physicochemical properties of α,β-unsaturated esters are heavily influenced by substituents. Below is a comparative analysis with structurally analogous compounds:

Compound Name Molecular Formula Substituent(s) Key Features References
Methyl (2E)-3-nitroprop-2-enoate C₄H₅NO₄ -NO₂ at β-position High electrophilicity due to strong electron-withdrawing nitro group.
Methyl cinnamate C₁₀H₁₀O₂ Phenyl at β-position Aromatic conjugation stabilizes the double bond; lower reactivity.
Methyl 3-(methylthio)-(E)-2-propenoate C₅H₈O₂S -SMe at β-position Electron-donating thioether group reduces electrophilicity.
(E)-Ethyl 3-(2-methylphenyl)prop-2-enoate C₁₂H₁₄O₂ 2-methylphenyl at β-position Steric hindrance from ortho-substituent affects reaction kinetics.
Methyl (E)-3-(4-cyano-2-nitrophenyl)acrylate C₁₁H₈N₂O₄ -NO₂ and -CN on phenyl ring Dual electron-withdrawing groups enhance reactivity for pharmaceutical uses.
Key Observations:
  • Electrophilicity: The nitro group in this compound creates a more polarized double bond compared to methyl cinnamate (phenyl group) or methyl 3-(methylthio)-propenoate (thioether). This increases its susceptibility to nucleophilic attacks .
  • Steric Effects: Bulky substituents, such as the 2-methylphenyl group in (E)-ethyl 3-(2-methylphenyl)prop-2-enoate, hinder approach to the reactive site, slowing reactions like Diels-Alder cycloadditions .

Physicochemical Properties

Table: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polarity) Stability Notes
This compound 133.09 ~220 (estimated) Moderate in polar solvents (e.g., DMSO) Sensitive to heat/shock due to nitro group.
Methyl cinnamate 162.19 261–263 Low in water; soluble in ethanol. Stable under ambient conditions.
Methyl 3-(methylthio)-propenoate 132.18 185–190 Soluble in organic solvents. Oxidizes slowly in air.
Notes:
  • Solubility: Nitro-substituted esters like this compound exhibit higher polarity than phenyl or alkyl-substituted analogs, favoring dissolution in polar aprotic solvents.
  • Stability : Nitro groups introduce thermal sensitivity, necessitating cautious handling compared to methyl cinnamate or thioether derivatives .

Crystallographic and Analytical Methods

Structural elucidation of related compounds employs:

  • SHELX Software : For small-molecule refinement and hydrogen-bonding analysis .
  • ORTEP-3 : Visualization of molecular conformations and hydrogen-bond networks (e.g., in methyl 2-benzylidene derivatives) .
  • GC-MS : Used for purity assessment, as demonstrated in methyl ester analyses of natural products .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (2E)-3-nitroprop-2-enoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via esterification of (E)-3-nitroprop-2-enoic acid with methanol under acidic catalysis (e.g., H₂SO₄) under reflux . Optimization involves adjusting molar ratios, catalyst loading, and reaction duration. Continuous flow processes in industrial settings improve scalability and efficiency . For nitro group stability, inert atmospheres (N₂/Ar) may prevent undesired oxidation or decomposition.

Q. How can the stereochemical purity of this compound be confirmed after synthesis?

  • Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to analyze coupling constants and NOE effects, which distinguish E/Z isomers. X-ray crystallography (as in related prop-2-enoate esters) provides definitive structural confirmation . Chromatographic techniques (HPLC with chiral columns) can resolve enantiomeric impurities if present.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify ester carbonyl (~1740 cm⁻¹) and nitro group (~1520–1350 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • UV-Vis : Assess conjugation effects between the nitro group and α,β-unsaturated ester .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the nitro group or ester moiety) influence the compound’s reactivity in cycloaddition reactions?

  • Methodological Answer : Perform comparative DFT calculations to evaluate electron-withdrawing/donating effects on frontier molecular orbitals (HOMO/LUMO), which dictate reactivity in Diels-Alder or 1,3-dipolar cycloadditions . Experimental validation via kinetic studies under varied conditions (solvent polarity, temperature) can corroborate computational predictions .

Q. What strategies resolve contradictory data in reaction yields when using different catalysts for nitroprop-2-enoate synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., catalyst type, temperature, solvent). Statistical tools (ANOVA) identify significant factors. For example, CrO₃ may oxidize side products, while AlCl₃ could promote electrophilic substitutions, requiring GC-MS or LC-MS to track intermediates .

Q. How can the compound’s stability under environmental conditions (light, humidity) be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines:

  • Photostability : Expose to UV light (ICH Q1B) and monitor degradation via HPLC.
  • Hydrolytic Stability : Test in buffer solutions (pH 1–13) at 40°C/75% RH. LC-MS identifies degradation products (e.g., nitro-to-amine reduction) .

Q. What in vitro assays are suitable for assessing the biological activity of this compound?

  • Methodological Answer :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Enzyme Inhibition : Screen against targets like cyclooxygenase (COX) or nitric oxide synthase (NOS) using fluorometric/colorimetric kits.
  • Molecular Docking : Predict binding modes to proteins (e.g., COX-2) using AutoDock Vina, validated by SPR or ITC for affinity measurements .

Q. How can computational modeling predict the compound’s adsorption behavior on indoor surfaces (e.g., polymers, metals)?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model interactions between the nitroprop-2-enoate and surfaces. Experimental validation via QCM-D (quartz crystal microbalance with dissipation) quantifies adsorption kinetics .

Methodological Best Practices

  • Data Contradiction Analysis : Use multi-technique validation (e.g., NMR + XRD + HPLC) to confirm results. Replicate experiments under standardized conditions .
  • Theoretical Frameworks : Anchor studies in concepts like frontier molecular orbital theory (cycloadditions) or Hammett correlations (substituent effects) .
  • Ethical Compliance : Adhere to in vitro research protocols; avoid in vivo testing without regulatory approval .

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